![molecular formula C6H7F3O B2975751 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde CAS No. 2091355-32-5](/img/structure/B2975751.png)
3-(Trifluoromethyl)cyclobutane-1-carbaldehyde
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Description
3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclobutane, which is a simple cycloalkane with four carbon atoms .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde can be achieved starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde consists of a cyclobutane ring with a trifluoromethyl group (CF3) and a carbaldehyde group (CHO) attached . The molecular weight of this compound is 152.11.Scientific Research Applications
Lewis Acid-Catalyzed Cycloadditions
One of the primary applications involves Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reactions. For example, the use of boron trifluoride etherate for the activation of 3-alkoxycyclobutanones with aldehydes or ketones highlights a method for regio- and diastereoselective synthesis of complex bicyclic structures (J. Matsuo et al., 2008).
Chemistry of Cyclobutane Analogs
Further, the chemistry of cyclobutane analogs, such as 2-chloroquinoline-3-carbaldehyde, demonstrates the synthetic utility of cyclobutane carbaldehydes in constructing fused or binary heterocyclic systems, indicating a pathway for leveraging 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde in similar synthetic applications (W. Hamama et al., 2018).
Cycloaddition and Ring Expansion Reactions
The organocatalytic enantioselective [2 + 2] cycloaddition of unactivated alkenes with α-acyloxyacroleins, leading to optically active cyclobutanecarbaldehydes, presents a novel synthetic route that could potentially be adapted for the synthesis of enantioenriched derivatives of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde (K. Ishihara & K. Nakano, 2007).
Synthesis of Cyclobutanol Derivatives
Additionally, the samarium(II)-mediated stereoselective cyclisation of γ,δ-unsaturated aldehydes to functionalized cyclobutanols underscores the utility of metal-mediated reactions in synthesizing cyclobutane derivatives, offering insights into potential methodologies for synthesizing substituted 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde derivatives with high stereocontrol (D. Johnston et al., 2000).
properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5-1-4(2-5)3-10/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPTZVMFIUSJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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